molecular formula C19H18N4O4S2 B2884413 N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 899944-86-6

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2884413
CAS No.: 899944-86-6
M. Wt: 430.5
InChI Key: QVELMBYVDBEPKZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound, which includes a thieno[3,4-c]pyrazole core, makes it of particular interest in various fields of scientific research.

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. Given the versatility of pyrazole derivatives, there are likely many possibilities .

Preparation Methods

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The preparation begins with the formation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the oxalamide group and the thiophen-2-ylmethyl substituent. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.

Comparison with Similar Compounds

Similar compounds to N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide include other thieno[3,4-c]pyrazole derivatives and oxalamide-containing compounds These compounds share structural similarities but may differ in their substituents or functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-12-5-2-3-7-16(12)23-17(14-10-29(26,27)11-15(14)22-23)21-19(25)18(24)20-9-13-6-4-8-28-13/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELMBYVDBEPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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